N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
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Overview
Description
Compounds like this one typically belong to a class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom. In this case, the compound also contains a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an acyl chloride with an amine to form the amide bond. The pyridazine ring can be formed through several methods, including the reaction of hydrazine with a 1,3-diketone .Chemical Reactions Analysis
Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form carboxylic acids and nitrogen gas .Scientific Research Applications
Anti-Cancer Activity
A study by Hammam et al. (2005) reported the synthesis of fluoro-substituted benzo[b]pyran derivatives, which have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research suggests potential applications in developing novel anticancer therapeutics (Hammam et al., 2005).
Antimicrobial Agents
Solankee and Patel (2004) synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones starting from triazine derivatives, which were screened for their antibacterial activity. These compounds highlight the versatility of incorporating the N-(6-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide scaffold into molecules with potential antimicrobial properties (Solankee & Patel, 2004).
Molecular Docking and Antimicrobial Activity
Flefel et al. (2018) conducted a study involving the synthesis of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The compounds exhibited moderate to good binding energies, indicating potential applications in antimicrobial and antioxidant activities (Flefel et al., 2018).
Anti-inflammatory Activity
Research by Robert-Piessard et al. (1997) explored the anti-inflammatory potential of 6-amino-2, 4-lutidine derivatives, which were synthesized and evaluated for their activity by inhibiting oedema in rat paw models. This study provides insights into the therapeutic applications of derivatives in treating inflammation (Robert-Piessard et al., 1997).
Antimicrobial and Antifungal Activities
Desai et al. (2013) reported the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial analogs. These compounds were tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules with varied medicinal applications .
Mode of Action
Similar compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free .
Biochemical Pathways
Compounds with similar structures have been synthesized and studied for their varied medicinal applications .
Properties
IUPAC Name |
N-[6-[2-(3-acetylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-13(27)14-4-3-7-17(11-14)23-19(28)12-30-20-9-8-18(25-26-20)24-21(29)15-5-2-6-16(22)10-15/h2-11H,12H2,1H3,(H,23,28)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBLDVXTSPWQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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